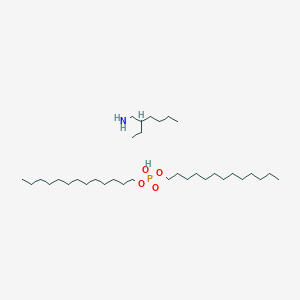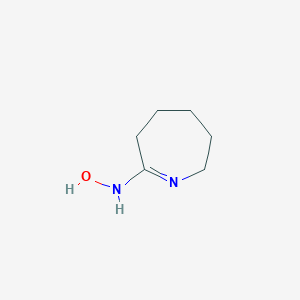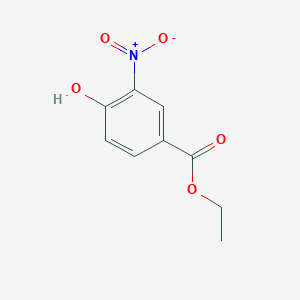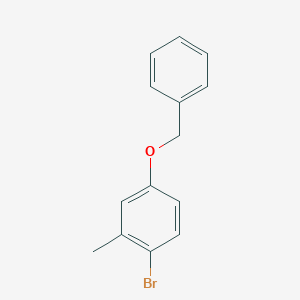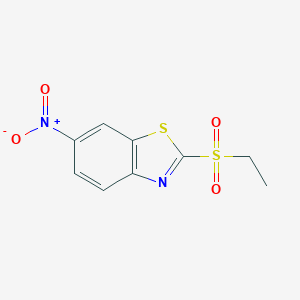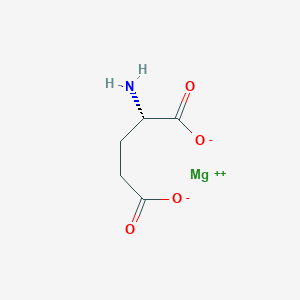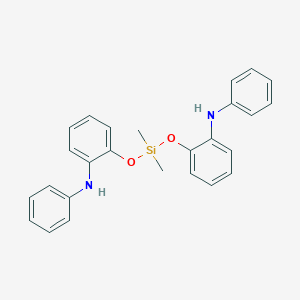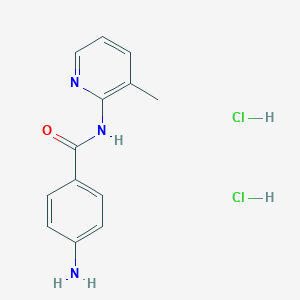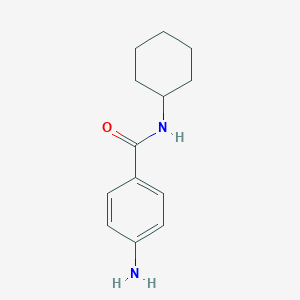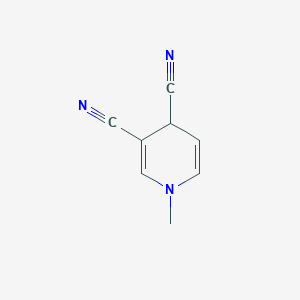
Pyridine, 1,4-dihydro-3,4-dicyano-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 1,4-dihydro-3,4-dicyano-1-methyl- (also known as Meldrum's acid) is a versatile reagent in organic synthesis. It is widely used in the pharmaceutical industry for the synthesis of new drugs. Meldrum's acid has a unique structure that makes it an excellent candidate for various reactions.
Mecanismo De Acción
Meldrum's acid acts as a nucleophile in various reactions. It can undergo nucleophilic addition reactions with various electrophiles such as aldehydes, ketones, and esters. The reaction involves the formation of an intermediate, which is then treated with a suitable reagent to give the desired product.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Meldrum's acid. However, it has been reported that Meldrum's acid can inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. Acetylcholine is a neurotransmitter that plays a vital role in the transmission of nerve impulses. Inhibition of acetylcholinesterase can lead to the accumulation of acetylcholine, which can result in various physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Meldrum's acid has several advantages in lab experiments. It is a versatile reagent that can undergo various reactions to give the desired product. It is relatively easy to synthesize and is readily available. However, Meldrum's acid has some limitations. It is highly sensitive to air and moisture and should be stored in a dry and air-tight container. Meldrum's acid is also highly acidic and can cause skin and eye irritation.
Direcciones Futuras
Meldrum's acid has several potential future directions. It can be used in the synthesis of new drugs with unique properties. It can also be used in the synthesis of new materials with specific properties. Meldrum's acid can be used in the development of new catalysts for various reactions. Additionally, Meldrum's acid can be used in the development of new sensors for various applications.
Conclusion:
In conclusion, Meldrum's acid is a versatile reagent that has several scientific research applications. It is widely used in the pharmaceutical industry for the synthesis of new drugs. Meldrum's acid has a unique structure that makes it an excellent candidate for various reactions. It has several advantages in lab experiments but also has some limitations. Meldrum's acid has several potential future directions, and further research is needed to explore its full potential.
Métodos De Síntesis
Meldrum's acid can be synthesized by the reaction of malonic acid with acetic anhydride in the presence of a catalyst. The reaction involves the formation of an intermediate, which is then treated with phosphorus pentoxide to give Meldrum's acid.
Aplicaciones Científicas De Investigación
Meldrum's acid has been extensively used in the synthesis of various organic compounds. It is particularly useful in the pharmaceutical industry for the synthesis of new drugs. Meldrum's acid is used as a starting material for the synthesis of barbiturates, which are used as sedatives and hypnotics. It is also used in the synthesis of coumarin derivatives, which have anticoagulant properties. Meldrum's acid has also been used in the synthesis of pyrazole derivatives, which have anti-inflammatory and analgesic properties.
Propiedades
Número CAS |
19424-20-5 |
|---|---|
Fórmula molecular |
C8H7N3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
1-methyl-4H-pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C8H7N3/c1-11-3-2-7(4-9)8(5-10)6-11/h2-3,6-7H,1H3 |
Clave InChI |
PBGZBLWWBARASA-UHFFFAOYSA-N |
SMILES |
CN1C=CC(C(=C1)C#N)C#N |
SMILES canónico |
CN1C=CC(C(=C1)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



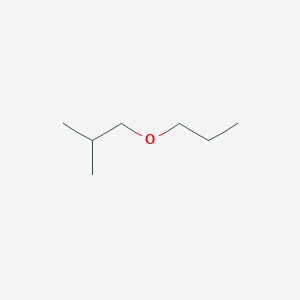
![Naphtho[1,2-d]thiazolium, 2-[2-(phenylamino)ethenyl]-1-(3-sulfopropyl)-, inner salt](/img/structure/B98171.png)

